Rifampicin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

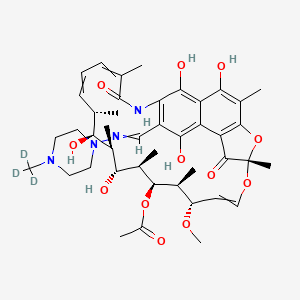

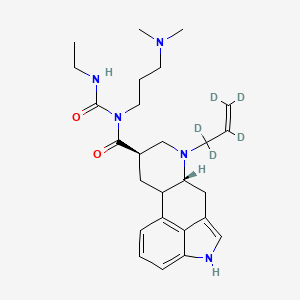

Rifampicin-d3 is used as an internal standard for the quantification of rifampicin by GC- or LC-MS . It is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages as well as clinical isolates of various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria . It is also an agonist of the human pregnane X receptor .

Synthesis Analysis

A continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor . Two reaction steps and one purification step were coupled in a microreactor, and rifampicin was obtained with 67% overall yield . This method used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing solvent and purification process between steps .Molecular Structure Analysis

The molecular structure of Rifampicin-d3 can be found in various scientific diagrams .Chemical Reactions Analysis

Rifampicin-d3 is intended for use as an internal standard for the quantification of rifampicin by GC- or LC-MS . The electrochemical behavior of rifampicin was investigated in the anodic direction using multi-walled carbon nanotube-modified glassy carbon electrodes .Physical And Chemical Properties Analysis

The physical and chemical properties of Rifampicin-d3 can be found in various scientific diagrams .Scientific Research Applications

Antimicrobial Drug

Rifampicin is a potent antimicrobial drug . It has been used to combat a variety of infections, particularly those caused by mycobacteria and Gram-positive bacteria . Its efficacy is restricted against Gram-negative bacteria due to the impermeable LPS outer membrane .

Tuberculosis Treatment

Rifampicin is a first-line antituberculous agent . It binds with the polymerase subunit and inhibits bacterial DNA-dependent RNA polymerase, permitting direct blocking of the elongating RNA .

Pharmaceutical Systems Development

Rifampicin has some suboptimal properties, such as poor stability, low solubility, and variable bioavailability . Therefore, researchers have developed a multicomponent complex between rifampicin, γ-cyclodextrin, and arginine to improve these properties .

Improved Water Solubility and Dissolution Rate

The multicomponent complex can improve the water solubility and dissolution rate of rifampicin . This enhancement can lead to better drug delivery and efficacy.

Enhanced Antimicrobial Activities

The complexation of rifampicin with γ-cyclodextrin and arginine can enhance its antibacterial and antileishmanial action . This could potentially lead to more effective treatments for these diseases.

Stability Improvement

The multicomponent complex also presents suitable stability . This is crucial for the shelf-life and effectiveness of the drug.

Precise Determination by RP-HPLC Technology

Rifampicin can be precisely determined using reversed-phase HPLC process . This method is useful in pharmacokinetics and bioequivalence studies .

Neisseria Meningitidis Treatment

Rifampicin has been approved for the treatment of persons who have the bacterial Neisseria meningitidis presence having no symptoms of the disease . It works by interacting with the polymerase component located deep inside the DNA/RNA channel .

Mechanism of Action

Safety and Hazards

Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be disposed of to an approved waste disposal plant .

properties

IUPAC Name |

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-LGNOTXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)